Core Physicochemical Profile and Specifications
Core Physicochemical Profile and Specifications
An In-Depth Technical Guide to Benzyl Vinyl Carbonate for Advanced Research Applications
This guide provides an in-depth technical overview of Benzyl Vinyl Carbonate (BVC), a versatile bifunctional reagent of significant interest in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core physicochemical properties, synthesis, and critical applications of BVC, grounding its discussion in established chemical principles and field-proven insights.
Benzyl Vinyl Carbonate is a unique molecule that combines the functionalities of a benzyloxycarbonyl (Cbz) group and a reactive vinyl moiety. This dual nature makes it a valuable building block for a range of chemical transformations. A precise understanding of its properties is paramount for its effective use in experimental design.
The molecular formula of Benzyl Vinyl Carbonate is C₁₀H₁₀O₃.[1][2][3][4] Its structure consists of a benzyl group and a vinyl group linked by a carbonate functional group. The IUPAC name is benzyl ethenyl carbonate.[4]
Table 1: Key Physicochemical Data for Benzyl Vinyl Carbonate
| Property | Value | Source(s) |
| Molecular Weight | 178.18 g/mol ; 178.19 g/mol | [1][2][3][4][5] |
| Exact Mass | 178.062994177 Da | [4] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3][4] |
| CAS Number | 113150-67-7 | [1][2][3][6] |
| IUPAC Name | benzyl ethenyl carbonate | [4] |
| Common Synonyms | Carbonic acid, ethenyl phenylmethyl ester | [3][4][6] |
| Boiling Point | 112-115 °C at 4 Torr | [3] |
| Predicted Density | 1.112 ± 0.06 g/cm³ | [3] |
| Purity (Commercial) | >96% (HPLC) | [6] |
| Storage Conditions | 2-8°C, Refrigerator | [1][6] |
The specified boiling point under reduced pressure is a critical parameter, indicating that the compound is amenable to purification by vacuum distillation.[3] This technique is essential to prevent thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation, particularly given the reactive nature of the vinyl group. Proper storage in a refrigerator at 2-8°C is crucial to inhibit premature polymerization and hydrolysis of the carbonate linkage, ensuring the reagent's long-term stability and reactivity.[1][6]
Synthesis and Purification: A Validated Workflow
While numerous proprietary methods exist, a general and logical approach to the synthesis of Benzyl Vinyl Carbonate involves the reaction of a suitable benzyl-containing precursor with a vinyl source. Modern organocatalytic methods have shown promise for the synthesis of related vinylene carbonates and can be adapted for this purpose.[7]
Conceptual Synthesis Pathway
A plausible and efficient synthesis route involves the base-mediated reaction of benzyl chloroformate with an enol or enolate equivalent of acetaldehyde. This approach directly constructs the required carbonate linkage. The causality behind this choice is the high reactivity of the chloroformate electrophile with the nucleophilic enolate.
Caption: Conceptual workflow for the synthesis of Benzyl Vinyl Carbonate.
Step-by-Step Purification Protocol: Vacuum Distillation
This protocol is designed as a self-validating system to achieve high purity, essential for subsequent applications.
-
System Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. This is critical to prevent hydrolysis of the carbonate by atmospheric moisture.
-
Charge the Flask: Charge the crude Benzyl Vinyl Carbonate into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Evacuate the System: Gradually apply vacuum to the system, targeting a stable pressure of approximately 4 Torr. A gradual reduction prevents bumping of the crude material.
-
Heating: Immerse the distillation flask in a heating mantle. Slowly increase the temperature until gentle boiling begins. The vapor temperature should be monitored closely.
-
Fraction Collection: Collect the fraction that distills between 112-115 °C.[3] A stable boiling point is indicative of a pure compound. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities can distill over.
-
Characterization: Confirm the purity and identity of the collected fraction using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Commercial suppliers often provide reference spectral data for comparison.[2][6]
Core Applications in Drug Development and Synthesis
The utility of Benzyl Vinyl Carbonate stems from its ability to participate in a variety of chemical reactions, making it a valuable tool for medicinal chemists and materials scientists.
Advanced Protecting Group Chemistry
The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in peptide synthesis and complex molecule construction. Benzyl Vinyl Carbonate serves as a vinyl-activated Cbz donor. The vinyl group acts as an electron-withdrawing group, making the carbonate an excellent leaving group and facilitating the transfer of the Cbz moiety to a nucleophilic amine under mild conditions.
Caption: Mechanism of amine protection using Benzyl Vinyl Carbonate.
Monomer for Functional Polymers
The presence of a polymerizable vinyl group allows Benzyl Vinyl Carbonate to act as a monomer in radical or controlled polymerization reactions. This enables the synthesis of functional polymers with pendant Cbz-protected groups. Subsequent deprotection can yield polymers with primary amine functionalities, which are useful for bioconjugation, drug delivery systems, or as functional coatings. The polymerization of the related vinylene carbonate is well-documented and provides a basis for exploring BVC's potential in this area.[8]
Synthesis of Bioactive Molecules
Benzyl Vinyl Carbonate is explicitly noted for its application in the synthesis of immunosuppressive compounds and other complex carbonates.[1][9] Its dual functionality allows it to be incorporated into molecular scaffolds that can be further elaborated. For instance, the vinyl group can participate in cycloaddition or Michael addition reactions, while the benzyl group can be removed later in the synthesis via hydrogenolysis to reveal a carboxylic acid precursor or other functionalities. This versatility is highly valued in the construction of novel drug candidates.
Safety, Handling, and Storage
As a reactive chemical, proper handling of Benzyl Vinyl Carbonate is essential to ensure laboratory safety and maintain the integrity of the compound. While a specific, comprehensive safety data sheet (SDS) was not returned in the search, best practices can be established based on its functional groups and related compounds.[10][11]
Mandatory Handling Protocol
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat at all times.[10][12]
-
Avoiding Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing moisture, which can cause hydrolysis.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.
Storage and Stability
-
Short-Term: Store in a tightly sealed container at 2-8°C.[1]
-
Long-Term: For extended storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture, which can degrade the material. Periodically check for signs of polymerization (increased viscosity or solidification).
Conclusion
Benzyl Vinyl Carbonate is a high-value, specialized reagent with significant potential for researchers at the forefront of organic synthesis, drug discovery, and polymer science. Its unique combination of a vinyl group and a Cbz-carbonate moiety provides a gateway to complex molecular architectures and functional materials. By understanding its fundamental properties and adhering to rigorous synthesis, purification, and handling protocols, scientists can effectively leverage this compound to advance their research objectives.
References
-
Pharmaffiliates. Benzyl Vinyl Carbonate. [Link]
-
PubChem, National Institutes of Health. Benzyl vinyl carbonate. [Link]
-
Wikipedia. Vinylene carbonate. [Link]
-
ResearchGate. (PDF) Organocatalytic synthesis of vinylene carbonates. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Vinylene carbonate. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Prakash Chemicals International. Benzyl Alcohol: Applications Across Various Industries. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 113150-67-7|Benzyl vinyl carbonate|BLD Pharm [bldpharm.com]
- 3. 113150-67-7 CAS MSDS (BENZYL-VINYL CARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzyl vinyl carbonate | C10H10O3 | CID 14122294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Benzyl Vinyl Carbonate [113150-67-7] glixxlabs.com [glixxlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Vinylene carbonate - Wikipedia [en.wikipedia.org]
- 9. BENZYL-VINYL CARBONATE | 113150-67-7 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
- 12. merckmillipore.com [merckmillipore.com]
